

In-Depth Technical Guide: N-Fmoc-L-isoleucine-d10

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Compound of Interest

Compound Name: *N-Fmoc-L-isoleucine-d10*

Cat. No.: B15541374

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10, a deuterated derivative of a crucial building block in peptide synthesis. This document outlines its chemical properties, applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS) and as an internal standard in mass spectrometry-based quantitative analysis.

Core Compound Specifications

N-Fmoc-L-isoleucine-d10 is a stable isotope-labeled amino acid derivative essential for introducing a mass shift in peptide fragments for quantitative proteomics and serving as an internal standard to ensure accuracy and precision in analytical methods.

Chemical Identifiers:

Identifier	Value
Compound Name	N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-d10
CAS Number	2714486-60-7
Unlabeled CAS Number	71989-23-6[1]

Quantitative Data Summary:

While a specific certificate of analysis for **N-Fmoc-L-isoLeucine-d10** was not publicly available, the following table presents typical specifications for the non-deuterated (unlabeled) compound and a closely related deuterated amino acid, L-Leucine-N-Fmoc (D10, 98%), to provide expected values.

Property	N-Fmoc-L-isoLeucine (Typical Values)	L-Leucine-N-Fmoc (D10, 98%) (Reference Values)[2]
Molecular Formula	C ₂₁ H ₂₃ NO ₄	(CD ₃) ₂ CD ₂ CD(NH-FMOC)COOH
Molecular Weight	353.41 g/mol	363.47 g/mol [2]
Purity (Assay)	≥98.0% (T)	98% (Chemical Purity)[2]
Optical Rotation	[α] _{20/D} -12±1°, c = 1% in DMF	Not specified
Melting Point	145-147 °C (lit.)	Not specified
Appearance	Solid	Not specified
Storage Temperature	2-8°C	Refrigerated (+2°C to +8°C) and desiccated. Protect from light.[2]
Isotopic Purity	Not Applicable	98 atom % D

Key Applications

The primary applications of **N-Fmoc-L-isoLeucine-d10** stem from its isotopic labeling, making it an invaluable tool in advanced biochemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-L-isoLeucine-d10 is utilized as a building block in SPPS to generate peptides with a specific mass shift. This is particularly useful for:

- **Quantitative Proteomics:** Labeled peptides can be used as internal standards for the absolute quantification of their unlabeled counterparts in complex biological samples.
- **Structural Studies:** The incorporation of deuterated amino acids can aid in nuclear magnetic resonance (NMR) studies of peptide and protein structures.
- **Metabolic Labeling:** In certain experimental designs, labeled amino acids can be incorporated into proteins in cell culture to study protein turnover and metabolic pathways.

Internal Standard for Mass Spectrometry

The most common application of **N-Fmoc-L-isoleucine-d10** is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification. By adding a known amount of the deuterated analog to a sample, it is possible to correct for variability in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification of the unlabeled analyte.

Experimental Protocols

The following are detailed methodologies for the primary applications of **N-Fmoc-L-isoleucine-d10**.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu strategy for SPPS. **N-Fmoc-L-isoleucine-d10** would be incorporated at the desired position in the peptide sequence.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).^[3]
- Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour in a reaction vessel.^{[4][5]}

2. First Amino Acid Loading (if not pre-loaded):

- Dissolve the first Fmoc-protected amino acid and an activating agent (e.g., HBTU, HATU) in DMF.[4]
- Add a base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.[4]
- Add the activated amino acid solution to the swollen resin and agitate for the recommended time to ensure complete coupling.

3. Peptide Chain Elongation Cycle:

- Fmoc Deprotection:
- Wash the resin with DMF.
- Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]
- Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
- Amino Acid Coupling:
- In a separate vial, pre-activate the next Fmoc-amino acid (in this case, **N-Fmoc-L-isoleucine-d10**) by dissolving it in DMF with an activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).[4]
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with agitation.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4]
- Washing:
- Wash the resin extensively with DMF to remove excess reagents and byproducts.
- Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

4. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

5. Peptide Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol for Use as an Internal Standard in LC-MS/MS Quantification

This protocol describes the general workflow for using **N-Fmoc-L-isoleucine-d10** as an internal standard for the quantification of its unlabeled counterpart in a sample.

1. Preparation of Stock Solutions:

- Prepare a stock solution of the unlabeled analyte (N-Fmoc-L-isoleucine) of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a stock solution of the internal standard (**N-Fmoc-L-isoleucine-d10**) of a known concentration in the same solvent.

2. Sample Preparation:

- To each sample, quality control standard, and calibration standard, add a fixed volume of the internal standard stock solution.
- Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction).

3. LC-MS/MS Analysis:

- Inject the prepared samples onto an appropriate LC column (e.g., a C18 column) for chromatographic separation.
- Develop a suitable gradient elution method to achieve good separation of the analyte from other matrix components.
- Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.

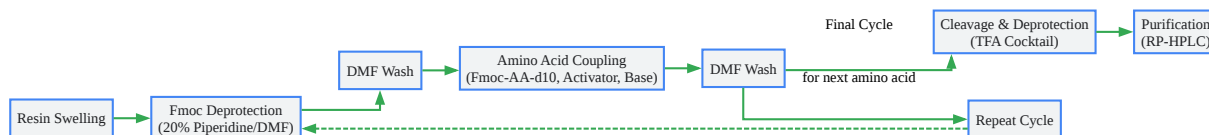
4. Data Analysis:

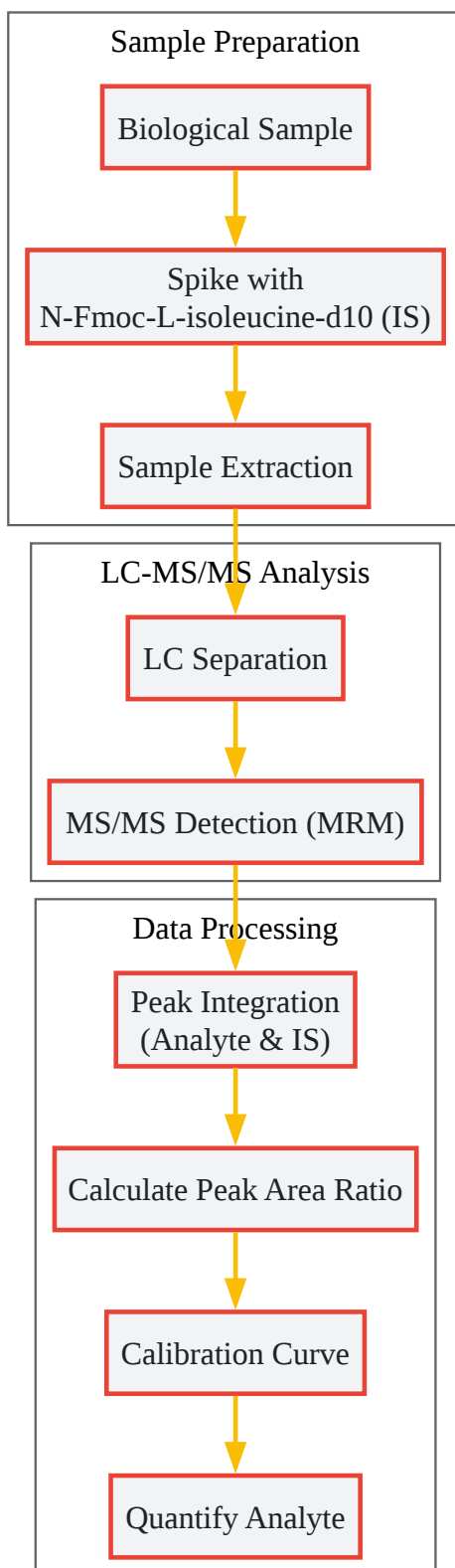
- Integrate the peak areas for both the analyte and the internal standard in each sample.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow





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